N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the amide bond as a key step, possibly through the reaction of an appropriate amine with a carboxylic acid or acid chloride. The thiophene ring could be introduced through a variety of methods, including palladium-catalyzed coupling reactions .Chemical Reactions Analysis
The compound contains several functional groups that could undergo chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The thiophene ring is also reactive and can undergo electrophilic aromatic substitution .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
The compound’s aryl substituents (thiophene-3-yl and methylbenzamide) make it amenable to Suzuki–Miyaura cross-coupling reactions. These reactions enable the synthesis of complex organic molecules by coupling aryl or heteroaryl boronic acids with aryl halides. Researchers use this methodology to create diverse libraries of compounds for various applications .
properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-5-3-4-6-13(11)15(17)16-9-14(18-2)12-7-8-19-10-12/h3-8,10,14H,9H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEWBWYYNZYHDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide |
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